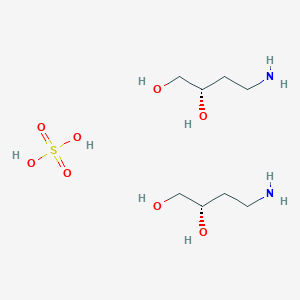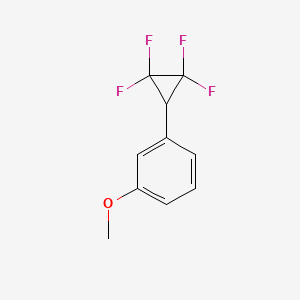![molecular formula C12H11N5O B12630527 6-(5-Methoxypyridin-3-yl)imidazo[1,2-b]pyridazin-2-amine](/img/structure/B12630527.png)
6-(5-Methoxypyridin-3-yl)imidazo[1,2-b]pyridazin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(5-Methoxypyridin-3-yl)imidazo[1,2-b]pyridazin-2-amine is a compound that belongs to the class of imidazo[1,2-b]pyridazines. This class of compounds is known for its diverse biological activities and has been extensively studied for its potential therapeutic applications. The imidazo[1,2-b]pyridazine scaffold is a privileged structure in medicinal chemistry due to its ability to interact with various biological targets.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(5-Methoxypyridin-3-yl)imidazo[1,2-b]pyridazin-2-amine typically involves the condensation of appropriate pyridine and imidazo[1,2-b]pyridazine precursors. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the desired product. The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide (DMF) or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for achieving high yields and purity in industrial settings .
化学反応の分析
Types of Reactions
6-(5-Methoxypyridin-3-yl)imidazo[1,2-b]pyridazin-2-amine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The imidazo[1,2-b]pyridazine ring can be reduced under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Major Products Formed
Oxidation: Formation of 6-(5-Hydroxypyridin-3-yl)imidazo[1,2-b]pyridazin-2-amine.
Reduction: Formation of partially or fully reduced imidazo[1,2-b]pyridazine derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological targets, such as enzymes and receptors.
Medicine: Explored for its potential as a therapeutic agent in the treatment of diseases like cancer and inflammatory disorders.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
作用機序
The mechanism of action of 6-(5-Methoxypyridin-3-yl)imidazo[1,2-b]pyridazin-2-amine involves its interaction with specific molecular targets, such as kinases and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the modulation of various cellular pathways, including those involved in cell growth, differentiation, and apoptosis .
類似化合物との比較
Similar Compounds
- 6-(5-Hydroxypyridin-3-yl)imidazo[1,2-b]pyridazin-2-amine
- 6-(5-Chloropyridin-3-yl)imidazo[1,2-b]pyridazin-2-amine
- 6-(5-Methylpyridin-3-yl)imidazo[1,2-b]pyridazin-2-amine
Uniqueness
6-(5-Methoxypyridin-3-yl)imidazo[1,2-b]pyridazin-2-amine is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s ability to interact with specific biological targets, potentially leading to improved therapeutic efficacy compared to its analogs .
特性
分子式 |
C12H11N5O |
|---|---|
分子量 |
241.25 g/mol |
IUPAC名 |
6-(5-methoxypyridin-3-yl)imidazo[1,2-b]pyridazin-2-amine |
InChI |
InChI=1S/C12H11N5O/c1-18-9-4-8(5-14-6-9)10-2-3-12-15-11(13)7-17(12)16-10/h2-7H,13H2,1H3 |
InChIキー |
PBYZNMODPVGVSC-UHFFFAOYSA-N |
正規SMILES |
COC1=CN=CC(=C1)C2=NN3C=C(N=C3C=C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2R)-2-[4-(Benzyloxy)phenyl]-4-ethylmorpholine](/img/structure/B12630455.png)
![2-[3-(1,3-Benzodioxol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-8-methoxyquinoline](/img/structure/B12630468.png)
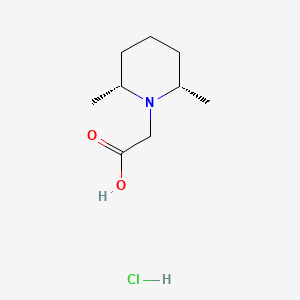

![3-(4-butoxy-3-methoxyphenyl)-5-(4-nitrophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12630492.png)
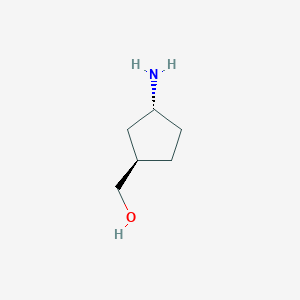
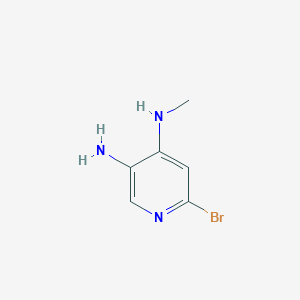
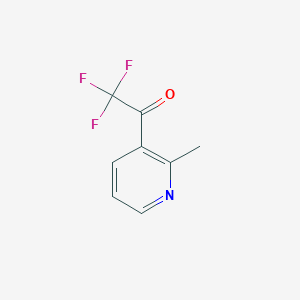
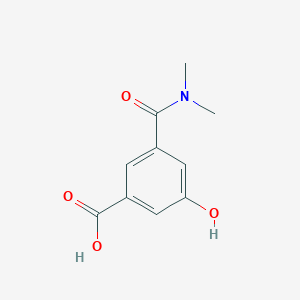
![Methanesulfonamide, N-[4-(1-aminocyclopropyl)phenyl]-](/img/structure/B12630520.png)
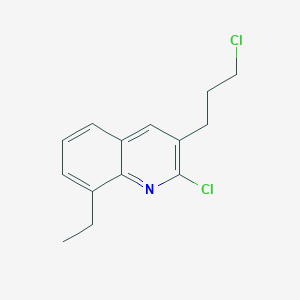
![1,4-Bis[5-(9,9-dioctyl-9H-fluoren-2-yl)thiophen-2-yl]anthracene-9,10-dione](/img/structure/B12630531.png)
